molecular formula C12H10O4 B14391336 4-(4-Acetylphenyl)-4-oxobut-2-enoic acid CAS No. 88460-71-3

4-(4-Acetylphenyl)-4-oxobut-2-enoic acid

Cat. No.: B14391336
CAS No.: 88460-71-3
M. Wt: 218.20 g/mol
InChI Key: FKOACGYKFYTUKV-UHFFFAOYSA-N
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Description

4-(4-Acetylphenyl)-4-oxobut-2-enoic acid is an organic compound that belongs to the class of aromatic ketones It features a phenyl ring substituted with an acetyl group and a but-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Acetylphenyl)-4-oxobut-2-enoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a palladium catalyst and an organoboron reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent, such as toluene or ethanol .

Chemical Reactions Analysis

Types of Reactions

4-(4-Acetylphenyl)-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(4-Acetylphenyl)-4-oxobut-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential interactions with biological molecules and its role in biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-(4-Acetylphenyl)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s acetyl and ketone groups allow it to participate in various chemical reactions, influencing biological processes and pathways. For example, it can form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

88460-71-3

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

4-(4-acetylphenyl)-4-oxobut-2-enoic acid

InChI

InChI=1S/C12H10O4/c1-8(13)9-2-4-10(5-3-9)11(14)6-7-12(15)16/h2-7H,1H3,(H,15,16)

InChI Key

FKOACGYKFYTUKV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)C=CC(=O)O

Origin of Product

United States

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